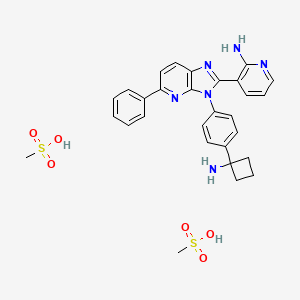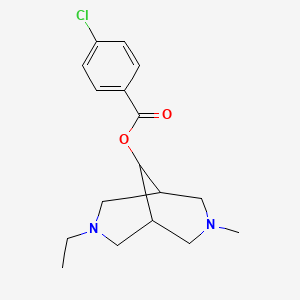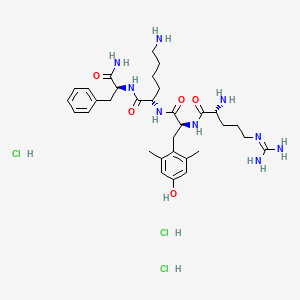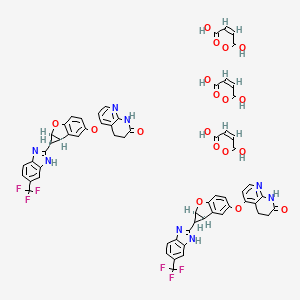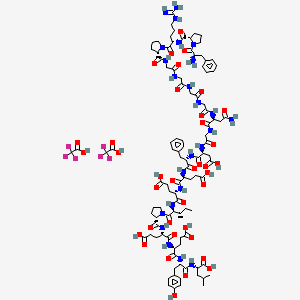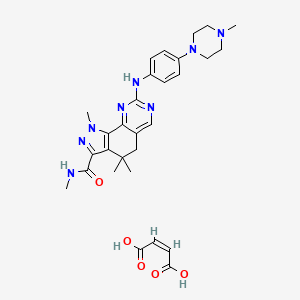
Tebipenem pivoxil hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tebipenem pivoxil hydrobromide: is an orally bioavailable prodrug of tebipenem, a carbapenem antibiotic. It belongs to the β-lactam class of antibiotics and is used to treat infections caused by multidrug-resistant Gram-negative pathogens, including those producing extended-spectrum β-lactamases . This compound is particularly notable for its effectiveness against uropathogenic Enterobacterales .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tebipenem pivoxil hydrobromide involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Tebipenem pivoxil hydrobromide undergoes hydrolysis in the body to release the active compound tebipenem . This hydrolysis reaction is facilitated by enzymes in the plasma and enterocytes.
Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and specific enzymes that catalyze the breakdown of the ester bond .
Major Products Formed: The primary product formed from the hydrolysis of this compound is tebipenem, which is the active antibiotic agent .
Scientific Research Applications
Chemistry: In chemistry, tebipenem pivoxil hydrobromide is studied for its unique esterification process and its ability to enhance the bioavailability of tebipenem .
Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the efficacy of carbapenem antibiotics against resistant bacterial strains .
Medicine: In medicine, this compound is used to treat complicated urinary tract infections and other infections caused by multidrug-resistant bacteria . It is particularly valuable in treating infections where intravenous administration of antibiotics is not feasible.
Industry: In the pharmaceutical industry, this compound is developed and marketed as an oral antibiotic, providing an alternative to intravenous antibiotics for outpatient treatment .
Mechanism of Action
Tebipenem pivoxil hydrobromide is a prodrug that is hydrolyzed in the body to release tebipenem . Tebipenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the lysis and death of the bacterial cell.
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic used to treat severe bacterial infections.
Meropenem: A carbapenem antibiotic with a broad spectrum of activity against Gram-negative and Gram-positive bacteria.
Ertapenem: A carbapenem antibiotic used for the treatment of various infections, including intra-abdominal and skin infections.
Uniqueness: Tebipenem pivoxil hydrobromide is unique among carbapenems due to its oral bioavailability, which allows for outpatient treatment of serious infections that would otherwise require intravenous antibiotics . This makes it a valuable option for patients who need effective treatment without hospitalization.
Properties
CAS No. |
1381788-20-0 |
|---|---|
Molecular Formula |
C22H32BrN3O6S2 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C22H31N3O6S2.BrH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1 |
InChI Key |
MMWWBQNLJKFAIN-HXLQFWNVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O.Br |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


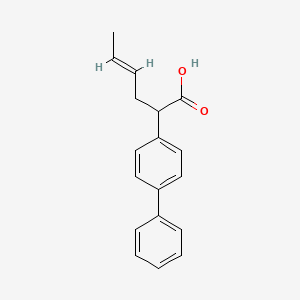

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![5-chloro-N-[[(5S)-3-[4-(5,6-dihydro-2H-1,2,4-triazin-1-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methanesulfonic acid](/img/structure/B10860059.png)
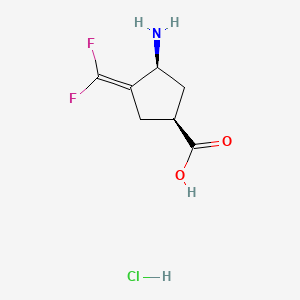
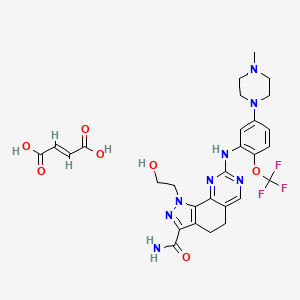
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
